4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1373232-52-0
VCID: VC0111755
InChI: InChI=1S/C10H13BrN2O2/c1-7-10(11)8(6-14)13(12-7)9-4-2-3-5-15-9/h6,9H,2-5H2,1H3
SMILES: CC1=NN(C(=C1Br)C=O)C2CCCCO2
Molecular Formula: C10H13BrN2O2
Molecular Weight: 273.13

4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde

CAS No.: 1373232-52-0

Cat. No.: VC0111755

Molecular Formula: C10H13BrN2O2

Molecular Weight: 273.13

* For research use only. Not for human or veterinary use.

4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde - 1373232-52-0

Specification

CAS No. 1373232-52-0
Molecular Formula C10H13BrN2O2
Molecular Weight 273.13
IUPAC Name 4-bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde
Standard InChI InChI=1S/C10H13BrN2O2/c1-7-10(11)8(6-14)13(12-7)9-4-2-3-5-15-9/h6,9H,2-5H2,1H3
Standard InChI Key GENKRBNIUBVSGV-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1Br)C=O)C2CCCCO2

Introduction

Chemical Structure and Properties

Structural Characteristics

The molecular architecture of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde consists of a pyrazole core with four distinct substituents. The pyrazole ring itself is a five-membered heterocyclic structure containing two adjacent nitrogen atoms, which contributes to its aromatic character and specific reactivity patterns. The substituents are strategically positioned around this core:

  • A bromine atom at the C-4 position, which serves as a reactive site for various coupling reactions and transformations

  • A methyl group at the C-5 position, which influences the electronic distribution and lipophilicity

  • An oxan-2-yl group (tetrahydropyran ring system) at the N-2 position, which adds structural complexity and modulates solubility properties

  • A carbaldehyde (CHO) functional group at the C-3 position, providing a versatile handle for further chemical modifications

Physicochemical Properties

The physicochemical properties of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde are summarized in Table 1:

Table 1: Physicochemical Properties of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde

PropertyValueReference
CAS Number1373232-52-0
Molecular FormulaC₁₀H₁₃BrN₂O₂
Molecular Weight273.13 g/mol
IUPAC Name4-bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde
Canonical SMILESCC1=NN(C(=C1Br)C=O)C2CCCCO2
InChIInChI=1S/C10H13BrN2O2/c1-7-10(11)8(6-14)13(12-7)9-4-2-3-5-15-9/h6,9H,2-5H2,1H3
InChI KeyGENKRBNIUBVSGV-UHFFFAOYSA-N
Physical StateSolid*
Purity (Commercial)≥95%
Storage Conditions0-4°C (short term), -20°C (long term)

*Physical state is inferred based on standard conditions for similar compounds

Structural Representation

The molecular structure of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde contains multiple functional groups that contribute to its chemical reactivity. The bromine substituent at position 4 provides an excellent site for cross-coupling reactions, particularly palladium-catalyzed transformations such as Suzuki, Stille, or Sonogashira couplings. The carbaldehyde group at position 3 offers opportunities for various condensation reactions, reductions, oxidations, and carbonyl addition chemistry. The oxan-2-yl group (tetrahydropyran ring) at position 2 serves as a protecting group for the pyrazole nitrogen while also influencing the compound's solubility and conformational properties .

Synthesis and Preparation Methods

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is one of the most widely employed methods for introducing a formyl group into heterocyclic compounds, including pyrazoles. This reaction utilizes dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate an iminium salt intermediate that reacts with the electron-rich positions of the pyrazole ring .

For pyrazole derivatives, the Vilsmeier-Haack reaction typically follows this general pathway:

  • Formation of the Vilsmeier reagent from DMF and POCl₃

  • Electrophilic attack on the electron-rich position of the pyrazole

  • Hydrolysis of the iminium salt intermediate to yield the carbaldehyde

Oxidation of Corresponding Alcohols

Another potential route involves the oxidation of pyrazole methanol derivatives to the corresponding aldehydes using oxidizing agents such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Dess-Martin periodinane .

From Hydrazones

Pyrazole-3-carbaldehydes can also be synthesized from the corresponding phenylhydrazones derived from aryl methyl ketones. This multi-step process involves:

  • Formation of phenylhydrazones from reaction of aryl methyl ketones with phenylhydrazine

  • Subjecting the hydrazones to Vilsmeier-Haack conditions to form the pyrazole ring and introduce the formyl group

Specific Synthesis Considerations for 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde

The synthesis of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde likely involves specialized procedures that account for the presence of multiple functional groups. A potential synthetic route might include:

  • Formation of the basic pyrazole structure

  • Protection of the pyrazole nitrogen with the oxan-2-yl (tetrahydropyran) group

  • Bromination at the C-4 position

  • Introduction of the formyl group at the C-3 position via Vilsmeier-Haack conditions

  • Purification and isolation of the target compound

The exact synthetic protocols would require careful consideration of reaction conditions and sequence to achieve selectivity and optimize yield. The tetrahydropyran group likely serves as a protecting group for the pyrazole nitrogen, which can be important for controlling reactivity during multi-step synthesis .

Related Pyrazole Derivatives and Comparative Analysis

Structurally Related Compounds

Several structurally related pyrazole compounds appear in the search results, allowing for comparative analysis:

Table 2: Comparison of 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Structural DifferencesReference
4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde1373232-52-0C₁₀H₁₃BrN₂O₂273.13Reference compound
4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde473528-88-0C₅H₅BrN₂O189.01Smaller molecule, methyl at N-1 instead of oxan-2-yl at N-2, carbaldehyde at C-5
4-bromo-5-methyl-1H-pyrazole-3-carbaldehyde1287752-82-2C₅H₅BrN₂O189.01Lacks oxan-2-yl group at N-2 position
4-bromo-5-methyl-2-furaldehyde20627-04-7C₆H₅BrO₂189.01Furan core instead of pyrazole

Structure-Property Relationships

The structural variations among these related compounds highlight important structure-property relationships:

  • N-Substituent Effects: The presence of the oxan-2-yl group at the N-2 position in 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde, compared to simpler N-methyl or N-H analogs, likely affects:

    • Solubility profile (increased lipophilicity)

    • Conformational preferences

    • Reactivity of the pyrazole nitrogen

    • Metabolic stability

  • Core Heterocycle Influence: Comparing pyrazole-based compounds with furan analogs demonstrates how the core heterocycle affects:

    • Electronic distribution

    • Hydrogen bonding capabilities

    • Chemical reactivity patterns

    • Potential biological interactions

  • Position of Functional Groups: The position of the carbaldehyde group (C-3 versus C-5) impacts:

    • Reactivity profiles

    • Electronic distribution across the heterocycle

    • Potential for derivatization

    • Conformational preferences

These structure-property relationships are particularly valuable for medicinal chemists seeking to optimize compounds for specific biological activities or physical properties.

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